N'-benzoyl-3-iodobenzohydrazide
Description
N'-Benzoyl-3-iodobenzohydrazide is a benzohydrazide derivative characterized by a benzoyl group (C₆H₅CO-) attached to the hydrazide nitrogen and a 3-iodo substituent on the benzohydrazide core. This compound belongs to a broader class of hydrazide analogs, which are synthesized via condensation reactions between substituted benzohydrazides and aldehydes or acyl chlorides . Such derivatives are often explored for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, owing to their versatile hydrogen-bonding and π-conjugated systems .
Properties
Molecular Formula |
C14H11IN2O2 |
|---|---|
Molecular Weight |
366.15 g/mol |
IUPAC Name |
N//'-benzoyl-3-iodobenzohydrazide |
InChI |
InChI=1S/C14H11IN2O2/c15-12-8-4-7-11(9-12)14(19)17-16-13(18)10-5-2-1-3-6-10/h1-9H,(H,16,18)(H,17,19) |
InChI Key |
GZMFDUYTRMZWEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzohydrazide derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a structured comparison of N'-benzoyl-3-iodobenzohydrazide with key analogs:
Substituent Effects on Bioactivity
- (E)-N'-Benzylidene-benzohydrazide (3a-o) : These analogs feature a benzylidene group (C₆H₅CH=) instead of benzoyl. Studies show that benzylidene derivatives display strong antimicrobial activity, with substituents like nitro or methoxy enhancing potency. For example, 3-nitro-N'-(3-nitrobenzylidene)benzohydrazide (CAS 20167-49-1) exhibits dual nitro groups that increase electron-withdrawing effects, improving redox activity . In contrast, the iodine atom in this compound may favor halogen bonding in target binding .
- However, the absence of a benzoyl group reduces steric hindrance, possibly altering receptor interactions .
Halogen-Substituted Analogs
- 3-Bromo-N'-(4-methoxybenzylidene)benzohydrazide : Bromine’s smaller atomic radius compared to iodine reduces steric effects but weakens halogen bonding. This compound’s methoxy group enhances electron-donating properties, contrasting with the electron-withdrawing iodine in this compound .
- 2-Iodo-N'-(3-iodobenzoyl)benzohydrazide (PubChem CID 4236537): This di-iodo analog has higher molecular weight (C₁₄H₁₀I₂N₂O₂) and lipophilicity than the mono-iodo compound.
Electron-Withdrawing vs. Electron-Donating Groups
- N'-[(2-Fluorophenyl)sulfonyl]-3-iodobenzohydrazide : The sulfonyl group (-SO₂-) is strongly electron-withdrawing, increasing acidity of the hydrazide NH proton. This contrasts with the benzoyl group’s moderate electron-withdrawing effect, which balances stability and reactivity .
- 3,4,5-Trimethoxybenzohydrazide Derivatives : Methoxy groups enhance electron donation, improving interactions with electron-deficient biological targets. For instance, (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide forms intramolecular hydrogen bonds, stabilizing its conformation in crystal structures .
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Benzohydrazides
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